(4-Phenylpyrrolidin-3-yl)methanol
Description
(4-Phenylpyrrolidin-3-yl)methanol (CAS: 848307-24-4) is a chiral pyrrolidine derivative featuring a phenyl group at the 4-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (calculated based on structural data from ). The stereochemistry of the compound, specified as (3R,4S), plays a critical role in its interactions in pharmaceutical and material science applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4-phenylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI Key |
MMDOXIYRYUVGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (4-Phenylpyrrolidin-3-yl)methanol and analogous compounds:
Key Observations :
- The amino group in enhances solubility in acidic environments.
- Ring System Differences: Compounds like (4-(6-Methoxypyridazin-3-yl)phenyl)methanol () replace the pyrrolidine with a pyridazine ring, altering electronic properties and hydrogen-bonding capacity.
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